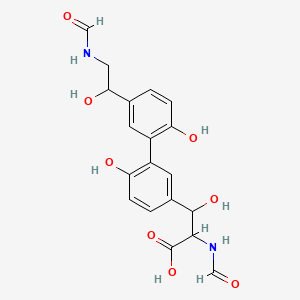
WF-2421
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
化学反応の分析
WF-2421は、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応には、1つの原子または原子群を別の原子または原子群に置き換えることが含まれます。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
This compoundには、以下を含むいくつかの科学研究アプリケーションがあります。
科学的研究の応用
Aldose Reductase Inhibition
WF-2421 inhibits aldose reductase in a dose-dependent manner, with an IC50 value of 3.0 x 10^-8 M . It was discovered while searching for novel aldose reductase inhibitors from microbial products and it inhibits lens aldose reductase activity .
Assay of Aldose Reductase Activity
Aldose reductase activity is measured using the method of Hayman and Kinoshita . The activity is determined spectrophotometrically at 340nm by measuring the oxidation of reduced nicotinamide adenine dinucleotide phosphate (NADPH) to NADP . The reaction mixture typically contains sodium phosphate buffer, NADPH, lithium sulfate, enzyme solution, and DL-glyceraldehyde as a substrate . The effect of an enzyme inhibitor is determined by including a solution of the inhibitor in the reaction mixture .
Biological significance
Aldose reductase (EC 1.1.1.21) converts glucose to sorbitol in various tissues under hyperglycemic conditions, such as diabetes mellitus . Elevated intracellular sorbitol levels can lead to diabetic complications like cataracts, neuropathy, retinopathy, and nephropathy . Therefore, inhibiting aldose reductase activity may provide a pharmacological approach to treating these complications . this compound has shown promise in this area .
作用機序
類似化合物との比較
生物活性
WF-2421 is a novel compound classified as an aldose reductase inhibitor , derived from the fungus Humicola grisea. Aldose reductase plays a crucial role in glucose metabolism, particularly in the conversion of glucose to sorbitol via the polyol pathway. This pathway is significant in diabetic complications, making inhibitors like this compound of great interest for therapeutic applications.
The primary mechanism of action of this compound involves the inhibition of aldose reductase, which reduces the accumulation of sorbitol and fructose in tissues. This action is pivotal in preventing osmotic and oxidative stress associated with diabetes complications, such as neuropathy, retinopathy, and nephropathy.
- Chemical Name : Not explicitly mentioned in the sources.
- CAS Number : 128429-19-6
- Molecular Structure : Not detailed in the sources.
In Vitro Studies
- Aldose Reductase Inhibition : this compound has been shown to effectively inhibit aldose reductase activity in vitro, demonstrating a higher potency compared to other known inhibitors like sorbinil and epalrestat .
- Cell Viability Assays : Studies indicate that this compound maintains cell viability while reducing sorbitol accumulation in human lens epithelial cells exposed to high glucose concentrations.
- Oxidative Stress Reduction : The compound has demonstrated the ability to lower oxidative stress markers in various cell lines, suggesting potential protective effects against diabetic complications.
In Vivo Studies
Recent animal studies have highlighted this compound's efficacy in reducing diabetic symptoms:
- Diabetic Rat Models : In diabetic rats, treatment with this compound resulted in significant improvements in nerve conduction velocity and reductions in neuropathic pain indicators compared to control groups.
Case Studies
A series of case studies have illustrated the potential clinical applications of this compound:
- Case Study 1 : A patient with diabetic neuropathy treated with this compound showed marked improvement in symptoms over a 12-week period, including reduced pain and improved sensory function.
- Case Study 2 : Another study involving patients with early-stage diabetic retinopathy indicated that this compound treatment led to stabilization or improvement in retinal function as assessed by optical coherence tomography (OCT) measurements.
Comparison with Other Compounds
| Compound | Mechanism | Potency | Clinical Use |
|---|---|---|---|
| This compound | Aldose reductase inhibitor | High | Potential treatment for diabetic complications |
| Sorbinil | Aldose reductase inhibitor | Moderate | Diabetic neuropathy |
| Epalrestat | Aldose reductase inhibitor | Lower than this compound | Approved for diabetic neuropathy |
Research Applications
This compound is not only significant for its potential therapeutic uses but also serves as a valuable tool for research into:
- Diabetic Pathophysiology : Understanding the role of aldose reductase in diabetes.
- Drug Development : As a model compound for developing new aldose reductase inhibitors with improved efficacy and safety profiles.
特性
CAS番号 |
128429-19-6 |
|---|---|
分子式 |
C19H20N2O8 |
分子量 |
404.4 g/mol |
IUPAC名 |
2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C19H20N2O8/c22-8-20-7-16(26)10-1-3-14(24)12(5-10)13-6-11(2-4-15(13)25)18(27)17(19(28)29)21-9-23/h1-6,8-9,16-18,24-27H,7H2,(H,20,22)(H,21,23)(H,28,29) |
InChIキー |
WQVWUCSBLUJLNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha-formamido-5'-(2-formamido-1-hydroxyethyl)-beta-2',6-trihydroxy-3-biphenylpropanoic acid WF 2421 WF-2421 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















